1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
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Overview
Description
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a butenone structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative under basic conditions.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through a condensation reaction between the indole-piperazine intermediate and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione
- 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(piperidin-1-yl)pentane-1,5-dione
Uniqueness
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one is unique due to its specific combination of an indole moiety, a piperazine ring, and a butenone structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)11-17(22)20-7-9-21(10-8-20)18(23)16-12-14-5-3-4-6-15(14)19-16/h3-6,11-12,19H,7-10H2,1-2H3 |
InChI Key |
NTFARPDSOOKBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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